p-Aminophenylacetyl-Thr-Lys-Pro-Arg
Overview
Description
p-Aminophenylacetyl-Thr-Lys-Pro-Arg is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Aminophenylacetyl-Thr-Lys-Pro-Arg typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then sequentially reacted under controlled conditions to form the final product. Key steps include:
Formation of the pyrrolidine ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of amino groups: Amino groups are introduced through nucleophilic substitution reactions.
Acylation and amidation: These steps involve the addition of acyl and amide groups to the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include maintaining optimal reaction temperatures, pressures, and pH levels to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
p-Aminophenylacetyl-Thr-Lys-Pro-Arg undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
p-Aminophenylacetyl-Thr-Lys-Pro-Arg has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of p-Aminophenylacetyl-Thr-Lys-Pro-Arg involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- p-Aminophenylacetyl-Thr-Lys-Pro-Arg
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications. Its multiple functional groups provide versatility in synthesis and reactivity, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
2-[[1-[6-amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47N9O7/c1-17(39)24(37-23(40)16-18-9-11-19(31)12-10-18)26(42)35-20(6-2-3-13-30)27(43)38-15-5-8-22(38)25(41)36-21(28(44)45)7-4-14-34-29(32)33/h9-12,17,20-22,24,39H,2-8,13-16,30-31H2,1H3,(H,35,42)(H,36,41)(H,37,40)(H,44,45)(H4,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGJHKZQCNVQPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CC2=CC=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N9O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399149 | |
Record name | 4-Aminophenylacetyl-Tuftsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63147-94-4 | |
Record name | 4-Aminophenylacetyl-Tuftsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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